molecular formula C15H14N4O2S B277502 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No. B277502
M. Wt: 314.4 g/mol
InChI Key: HDHFAHAFSQVJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of oxadiazole-thiazole hybrids, which have been reported to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been shown to exhibit anticancer activity, inhibiting the proliferation of cancer cells in vitro and in vivo. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may exert its biological effects by targeting specific enzymes or receptors. For example, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to bind to the adenosine A3 receptor, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to exhibit various biochemical and physiological effects. In addition to its antimicrobial, anticancer, and anti-inflammatory properties, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to possess antioxidant activity, protecting cells from oxidative stress. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to regulate the expression of genes involved in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

The potential therapeutic applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide are vast, and there are many future directions for research. One area of interest is the development of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may have potential as an anticancer agent, either alone or in combination with other chemotherapeutic drugs. Further studies are needed to fully understand the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide and its potential applications in various disease states.

Synthesis Methods

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide involves the condensation of 2-aminothiazole and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by coupling with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to be relatively simple and efficient.

properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C15H14N4O2S/c20-12(17-15-16-9-10-22-15)7-4-8-13-18-14(19-21-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,17,20)

InChI Key

HDHFAHAFSQVJNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3

Origin of Product

United States

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